Edaravone - 89-25-8

Edaravone

Catalog Number: EVT-267050
CAS Number: 89-25-8
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Edaravone is a synthetic compound classified as a free radical scavenger. [] It is recognized for its potent antioxidant properties, primarily targeting hydroxyl radicals and inhibiting lipid peroxidation. [] In scientific research, edaravone serves as a valuable tool for investigating the role of oxidative stress in various disease models and exploring its potential as a therapeutic agent in conditions involving free radical-mediated damage.

Synthesis Analysis

While detailed synthesis procedures are not extensively discussed in the provided papers, one study mentions that 3-methyl-1-phenyl-2-pyrazolin-5-one solid lipid nanoparticles (SLNs) loaded with edaravone were produced using an ultrasound technique. [] This suggests the potential for encapsulating edaravone within nanocarriers for targeted delivery and controlled release.

Chemical Reactions Analysis

Edaravone is known to react with peroxynitrite, a potent oxidant, leading to the formation of 4-NO-edaravone as the major product and 4-NO2-edaravone as a minor product. [] This reaction is significantly faster than the reaction between peroxynitrite and uric acid, a physiological scavenger. [] This finding highlights the potential role of edaravone as a scavenger of both lipid peroxyl radicals and peroxynitrite.

Mechanism of Action

Edaravone's primary mechanism of action is attributed to its potent free radical scavenging ability. [, , , , , , , , ] It effectively scavenges various reactive oxygen species, including hydroxyl radicals and lipid peroxyl radicals, thereby mitigating oxidative stress and subsequent cellular damage. [, , , , , , ] Studies also suggest edaravone might exert neuroprotective effects via modulating signaling pathways like the extracellular signal-regulated kinase 1/2 pathway and the brain-derived neurotrophic factor (BDNF)/tyrosine kinase receptor B (TrkB) pathway. [, ]

Applications
  • Cerebral Ischemia: Edaravone has demonstrated neuroprotective effects in animal models of cerebral ischemia, reducing infarct size, attenuating neurological deficits, and improving functional outcomes. [, , , , ] It has shown promising results in reducing brain ischemic damage, especially in white matter. [] Studies have also explored its ability to extend the therapeutic time window of recombinant tissue plasminogen activator (tPA) in treating ischemic stroke. []

  • Traumatic Brain Injury: Research suggests that edaravone can mitigate neurological impairment and improve cognitive function in animal models of traumatic brain injury. [, , ] It appears to achieve this by attenuating neuronal apoptosis, potentially through modulation of the BDNF/TrkB signaling pathway. []

  • Spinal Cord Injury: Edaravone has been shown to reduce oxidative stress and enhance total antioxidant capacity in spinal cord tissue following injury in animal models. [] While significant improvements in motor function were not observed, edaravone appeared to prevent further deterioration of neurological status. []

  • Acute Intracerebral Hemorrhage: Studies investigating edaravone's efficacy in acute intracerebral hemorrhage have yielded mixed results. [, ] While some research suggests it may reduce brain edema, apoptosis, and free radical damage, further high-quality clinical trials are needed to confirm its therapeutic benefits in this context. []

  • Amyotrophic Lateral Sclerosis: Edaravone has shown promise in slowing the progression of disability in a specific subset of patients with amyotrophic lateral sclerosis. [] Further research is required to fully understand its long-term effects and determine its efficacy in a broader patient population. [, ]

  • Myocardial Infarction: Preclinical studies have demonstrated that edaravone can reduce myocardial infarct size, improve cardiac function, and attenuate adverse cardiac remodeling following myocardial infarction in animal models. [] This effect is attributed to its ability to decrease hydroxyl radicals and superoxide levels in the myocardium while potentially increasing nitric oxide production during reperfusion. []

  • Diabetic Cardiomyopathy: Edaravone has exhibited protective effects against diabetic cardiomyopathy in animal models, preventing cardiac dysfunction and apoptosis. [] This protection is linked to its antioxidant properties, increasing superoxide dismutase levels, and modulating various signaling pathways involved in oxidative stress and apoptosis. []

  • Other Applications: Edaravone has also been investigated for its potential in treating conditions such as experimental autoimmune encephalomyelitis, [, ] acute carbon monoxide poisoning, [] noise-induced hearing loss, [] and gentamicin-induced nephrotoxicity. []

Future Directions
  • Optimizing Delivery Systems: Exploring novel drug delivery systems, such as the aforementioned SLNs, [] to enhance edaravone's bioavailability, target specific tissues, and achieve sustained drug release.
  • Combination Therapies: Investigating the efficacy and safety of edaravone in combination with other therapeutic agents, such as tPA in ischemic stroke, [] to enhance treatment outcomes.

(+)-Borneol

  • Relevance: (+)-Borneol is a component of edaravone dexborneol, a novel neuroprotective agent with synergistic antioxidant and anti-inflammatory effects. Edaravone dexborneol showed improved 90-day functional outcomes in patients with acute ischemic stroke compared to edaravone alone. []

Citicoline Sodium

  • Relevance: Citicoline sodium and edaravone are often used in combination for the treatment of stroke. []
  • Relevance: Edaravone protects cardiomyocytes from anthracycline-induced cardiotoxicity primarily through its anti-necrotic effect, rather than its anti-apoptotic properties. []

Dimethylthiourea

  • Relevance: The protective effects of edaravone on renal function and pathology in a rat ischemia/reperfusion model were found to be comparable to those of dimethylthiourea. []

2,3-Dihydroxybenzoic acid (2,3-DHBA)

  • Relevance: Edaravone significantly reduced the elevated levels of 2,3-DHBA observed in the myocardium of rabbits during reperfusion after coronary occlusion. This suggests that edaravone's cardioprotective effects are linked to its ability to scavenge hydroxyl radicals. []

2,5-Dihydroxybenzoic acid (2,5-DHBA)

  • Relevance: Edaravone significantly reduced the increase in 2,5-DHBA levels seen during reperfusion after coronary occlusion in rabbits. This finding supports the role of edaravone in mitigating myocardial injury by scavenging hydroxyl radicals. []

Epicatechin Gallate (ECG)

  • Relevance: Both edaravone and epicatechin gallate demonstrated protective effects against 6-OHDA-induced cytotoxicity in SH-SY5Y neuroblastoma cells, with edaravone showing more pronounced effects. Combining epicatechin gallate and edaravone exhibited a synergistic effect by decreasing apoptosis and enhancing cell viability. []

Furosemide

  • Relevance: No notable drug-drug interactions were observed between edaravone and furosemide, suggesting that these drugs can be safely co-administered. []

Glutathione (GSH)

  • Relevance: Edaravone increased glutathione production in the testes of mice treated with busulfan, protecting them from oxidative damage. []
  • Relevance: Administration of edaravone reduced the number of 4-HNE-positive cells in the brain tissue of rats after middle cerebral artery occlusion. This suggests that edaravone protects against cerebral ischemia-reperfusion injury by reducing lipid peroxidation. []

Hydrogen Peroxide (H2O2)

  • Relevance: Edaravone demonstrated protective effects against hydrogen peroxide-induced cell death in cultured human renal tubular cells (HKC-8), suggesting its potential in mitigating renal oxidative stress. []

Methylprednisolone

  • Relevance: While both edaravone and methylprednisolone have been investigated for their potential in treating spinal cord injury, edaravone, unlike methylprednisolone, increased total antioxidant capacity in spinal cord tissue, indicating its potential in minimizing secondary neurological damage post-injury. []

NG-Nitro-L-arginine Methyl Ester (L-NAME)

  • Relevance: Pretreatment with L-NAME abolished the edaravone-induced reduction of infarct size in rabbits following coronary occlusion and reperfusion, suggesting that edaravone's cardioprotective effects may be mediated, in part, by nitric oxide. []

Rosuvastatin

  • Relevance: No notable drug-drug interactions were observed between edaravone and rosuvastatin, suggesting that these drugs can be safely co-administered. []

Sildenafil

  • Relevance: No notable drug-drug interactions were observed between edaravone and sildenafil, suggesting that these drugs can be safely co-administered. []

Streptozotocin

  • Relevance: Edaravone effectively protected against cognitive impairment, oxidative stress, and cholinergic dysfunction induced by streptozotocin in rats, suggesting its potential as an adjuvant therapy for Alzheimer's disease. []

Taurine

    Tissue plasminogen activator (tPA)

    • Relevance: The combination therapy of edaravone and tPA increased the survival rate of rats following transient middle cerebral artery occlusion. Additionally, this treatment reduced infarct volume and hemorrhage, suggesting that edaravone might extend the therapeutic time window of tPA in clinical settings. []

    Vitamin C

    • Relevance: Edaravone and vitamin C exhibit distinct inhibitory effects on different peroxidation systems. []

    Properties

    CAS Number

    89-25-8

    Product Name

    Edaravone

    IUPAC Name

    5-methyl-2-phenyl-4H-pyrazol-3-one

    Molecular Formula

    C10H10N2O

    Molecular Weight

    174.2 g/mol

    InChI

    InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

    InChI Key

    QELUYTUMUWHWMC-UHFFFAOYSA-N

    SMILES

    CC1=NN(C(=O)C1)C2=CC=CC=C2

    Solubility

    less than 1 mg/mL at 73° F (NTP, 1992)
    <1 mg/mL
    SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER
    25.4 [ug/mL]

    Synonyms

    1 Phenyl 3 methyl 5 pyrazolone
    1-phenyl-3-methyl-5-pyrazolone
    3 Methyl 1 phenyl 2 pyrazolin 5 one
    3-methyl-1-phenyl-2-pyrazolin-5-one
    edarabone
    edaravone
    MCI 186
    MCI-186
    MCI186
    norantipyrine
    norphenazone
    phenylmethylpyrazolone
    Radicava

    Canonical SMILES

    CC1=NN(C(=O)C1)C2=CC=CC=C2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.